molecular formula C8H17NO4 B083170 2-[Bis(2-hydroxyethyl)amino]ethyl acetate CAS No. 14806-73-6

2-[Bis(2-hydroxyethyl)amino]ethyl acetate

Cat. No. B083170
CAS RN: 14806-73-6
M. Wt: 191.22 g/mol
InChI Key: COYBSBIBDYUILE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Bis(2-hydroxyethyl)amino]ethyl acetate, commonly known as DEAE, is a chemical compound widely used in scientific research applications. It is a quaternary ammonium compound that is water-soluble and has a positively charged nitrogen atom. DEAE is used in various biochemical and physiological studies due to its ability to bind to negatively charged molecules such as DNA, RNA, and proteins.

Scientific Research Applications

DEAE is widely used in various scientific research applications. One of the most common applications of DEAE is in the purification of proteins and nucleic acids. DEAE can bind to negatively charged molecules such as DNA, RNA, and proteins, allowing for their separation from other molecules in a mixture. DEAE is also used in the preparation of chromatography columns for protein purification.

Mechanism of Action

DEAE binds to negatively charged molecules through electrostatic interactions. The positively charged nitrogen atom in DEAE interacts with the negatively charged molecules, allowing for their separation from other molecules in a mixture. The binding affinity of DEAE depends on the pH of the solution, with higher binding affinity at lower pH values.
Biochemical and Physiological Effects
DEAE has been shown to have various biochemical and physiological effects. In vitro studies have shown that DEAE can inhibit the growth of cancer cells by inducing apoptosis. DEAE has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In vivo studies have shown that DEAE can improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

DEAE has several advantages for lab experiments. It is water-soluble and can be easily purified by recrystallization. DEAE can bind to negatively charged molecules, allowing for their separation from other molecules in a mixture. DEAE is also relatively inexpensive compared to other chromatography resins.
However, DEAE also has some limitations for lab experiments. It has a limited pH range for effective binding, with higher binding affinity at lower pH values. DEAE can also interact with other positively charged molecules, leading to non-specific binding. DEAE can also be prone to degradation over time, leading to a decrease in binding capacity.

Future Directions

There are several future directions for the use of DEAE in scientific research. One potential direction is the development of new chromatography columns for protein purification. DEAE can be used in combination with other chromatography resins to improve the efficiency and specificity of protein purification. Another potential direction is the development of new drug delivery systems using DEAE. DEAE can be used to improve the solubility and bioavailability of drugs, leading to more effective treatments for various diseases.
Conclusion
In conclusion, DEAE is a quaternary ammonium compound widely used in various scientific research applications. Its ability to bind to negatively charged molecules such as DNA, RNA, and proteins makes it a valuable tool for protein purification and chromatography. DEAE has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

The synthesis of DEAE involves the reaction of diethanolamine with acetic anhydride in the presence of a catalyst. The reaction results in the formation of a white crystalline solid that can be purified by recrystallization. The purity of DEAE can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

properties

CAS RN

14806-73-6

Product Name

2-[Bis(2-hydroxyethyl)amino]ethyl acetate

Molecular Formula

C8H17NO4

Molecular Weight

191.22 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethyl acetate

InChI

InChI=1S/C8H17NO4/c1-8(12)13-7-4-9(2-5-10)3-6-11/h10-11H,2-7H2,1H3

InChI Key

COYBSBIBDYUILE-UHFFFAOYSA-N

SMILES

CC(=O)OCCN(CCO)CCO

Canonical SMILES

CC(=O)OCCN(CCO)CCO

Other CAS RN

14806-73-6

Origin of Product

United States

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